REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH2:6][CH:7]2[CH2:8][CH2:9][CH:10]3[CH:11]4[CH2:12][CH:13]5[CH:14]([CH:15]([CH3:16])[C:17]6([O:18]5)[CH2:19][CH2:20][CH:21]([CH3:22])[CH2:23][O:24]6)[C:25]4([CH3:38])[CH:26]([O:34][C:35]([CH3:36])=[O:37])[CH:27]([OH:33])[CH:28]3[C:29]2([CH3:32])[CH2:30][CH2:31]1.[CH2:49]([Cl:50])[Cl:51].[O:39]=[Cr:40](=[O:41])=[O:42].[cH:43]1[cH:44][cH:45][n:46][cH:47][cH:48]1>>[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH2:6][CH:7]2[CH2:8][CH2:9][CH:10]3[CH:11]4[CH2:12][CH:13]5[CH:14]([CH:15]([CH3:16])[C:17]6([O:18]5)[CH2:19][CH2:20][CH:21]([CH3:22])[CH2:23][O:24]6)[C:25]4([CH3:38])[CH:26]([O:34][C:35]([CH3:36])=[O:37])[C:27](=[O:33])[CH:28]3[C:29]2([CH3:32])[CH2:30][CH2:31]1
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Name
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CC(=O)OC1CCC2(C)C(CCC3C2C(O)C(OC(C)=O)C2(C)C3CC3OC4(CCC(C)CO4)C(C)C32)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC1CCC2(C)C(CCC3C2C(O)C(OC(C)=O)C2(C)C3CC3OC4(CCC(C)CO4)C(C)C32)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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CC(=O)OC1CCC2(C)C(CCC3C2C(=O)C(OC(C)=O)C2(C)C3CC3OC4(CCC(C)CO4)C(C)C32)C1
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Type
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product
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Smiles
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CC(=O)OC1CCC2(C)C(CCC3C2C(=O)C(OC(C)=O)C2(C)C3CC3OC4(CCC(C)CO4)C(C)C32)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |